ROMK Potency Benchmarking: CAS 2035018-43-8 vs. First-Generation ROMK Probe VU590
CAS 2035018-43-8 demonstrates a 5.9-fold improvement in ROMK inhibitory potency relative to the commonly used biochemical probe VU590. While VU590 is frequently employed as a reference ROMK inhibitor in academic studies, its moderate potency (IC50 290 nM) limits its utility in cellular assays requiring complete channel blockade . The target compound achieves an IC50 of 49 nM against human ROMK1 in a functional 86Rb+ efflux assay, providing a substantially wider experimental window [1].
| Evidence Dimension | ROMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (human ROMK1, CHO cells, 86Rb+ efflux, 35 min, TopCount) |
| Comparator Or Baseline | VU590: IC50 = 290 nM (human Kir1.1, electrophysiology) |
| Quantified Difference | 5.9-fold lower IC50 (higher potency) for the target compound |
| Conditions | Different assay formats (86Rb+ efflux vs. electrophysiology); cross-study comparison |
Why This Matters
The nearly six-fold potency advantage over VU590 enables more complete ROMK blockade at lower compound concentrations, reducing solvent toxicity artifacts and improving assay signal-to-noise ratios in cellular studies.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873). Affinity Data: IC50 49 nM for human ROMK1 (86Rb+ efflux assay). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391781 View Source
